

Application Note: FTIR Analysis of 2-Nitroaniline-4-sulfonic Acid Functional Groups

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Compound of Interest

Compound Name: 2-Nitroaniline-4-sulfonic acid

Cat. No.: B1294930

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Introduction

2-Nitroaniline-4-sulfonic acid is an important intermediate in the synthesis of azo dyes and other organic compounds.^[1] Its molecular structure comprises a benzene ring substituted with a nitro group ($-\text{NO}_2$), an amino group ($-\text{NH}_2$), and a sulfonic acid group ($-\text{SO}_3\text{H}$). The identification and characterization of these functional groups are crucial for quality control and reaction monitoring. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose. This application note provides a detailed protocol for the analysis of **2-Nitroaniline-4-sulfonic acid** using FTIR spectroscopy, with a focus on identifying its key functional groups.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to its constituent functional groups.

Data Presentation: Characteristic Vibrational Frequencies

The table below summarizes the expected FTIR absorption bands for the key functional groups present in **2-Nitroaniline-4-sulfonic acid**.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3420 (broad)	Strong	O-H (in SO ₃ H) & N-H (in NH ₂)	Stretching
3090	Medium	Aromatic C-H	Stretching
1532	Strong	Nitro (-NO ₂)	Asymmetric Stretching
1348	Strong	Nitro (-NO ₂)	Symmetric Stretching
1225, 1182	Strong	Sulfonic Acid (S=O)	Stretching
1128	Strong	C-N & S-O	Coupling
845	Medium	Aromatic C-H	Out-of-plane Bending

Data compiled from Smolecule[1].

Experimental Protocols

This section details two common methods for the FTIR analysis of solid samples like **2-Nitroaniline-4-sulfonic acid**: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods.

Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a convenient method for solid powders requiring minimal sample preparation.[2][3]

Instrumentation:

- FTIR Spectrometer
- ATR accessory with a diamond or germanium crystal

Procedure:

- Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of **2-Nitroaniline-4-sulfonic acid** powder directly onto the ATR crystal surface.
- Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[\[2\]](#)[\[3\]](#)
- Spectrum Acquisition: Collect the IR spectrum of the sample over the desired range (e.g., 4000-400 cm^{-1}).
- Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Method 2: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the solid sample in a KBr matrix.[\[3\]](#)[\[4\]](#)

Materials:

- **2-Nitroaniline-4-sulfonic acid** (1-2 mg)
- Dry, IR-grade Potassium Bromide (KBr) powder (100-200 mg)
- Agate mortar and pestle
- Pellet press with die

Procedure:

- Sample Grinding: Finely grind approximately 1-2 mg of the **2-Nitroaniline-4-sulfonic acid** sample using an agate mortar and pestle.[\[3\]](#)
- Mixing: Add about 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the ground sample.[\[3\]](#)

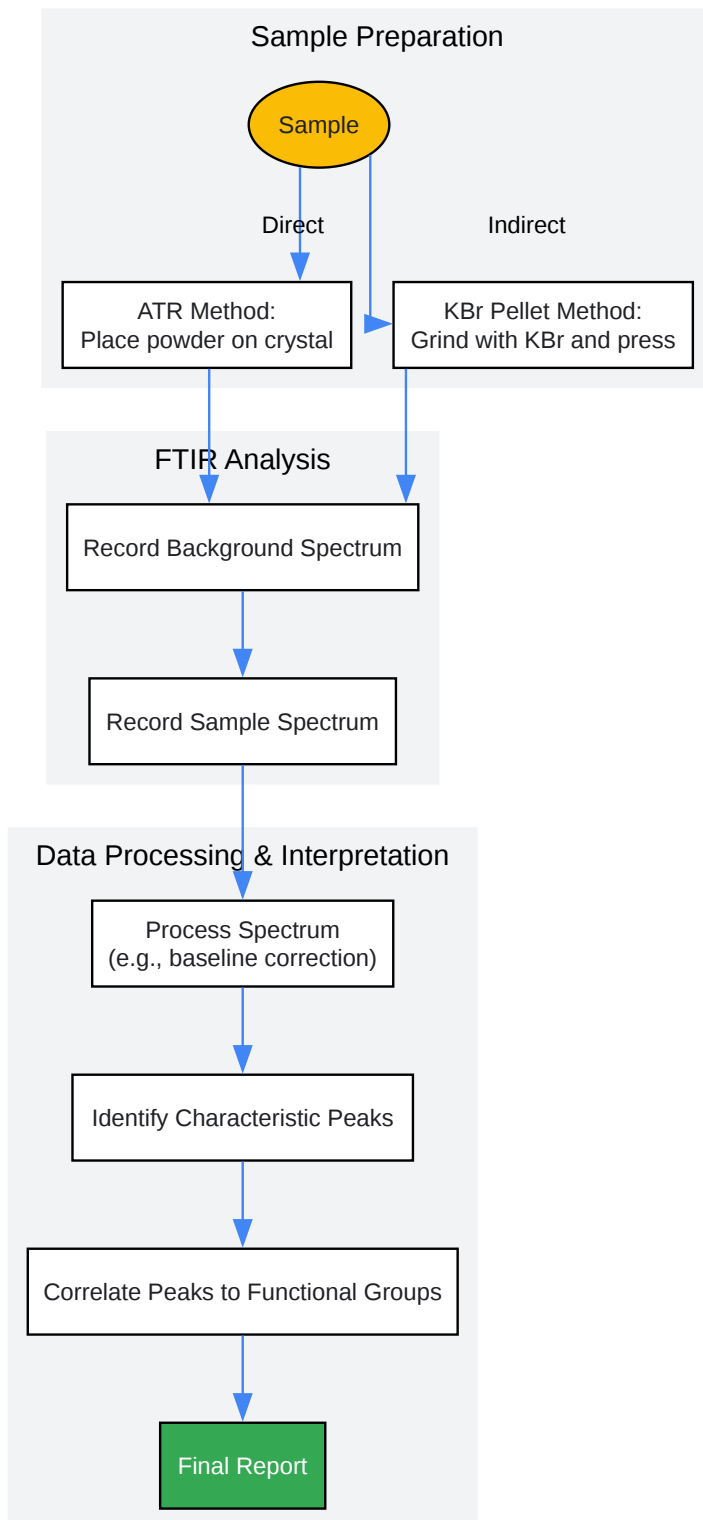
- Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[3]
- Background Spectrum: Place an empty sample holder in the FTIR instrument and record a background spectrum.
- Sample Analysis: Place the KBr pellet in the sample holder of the FTIR instrument for analysis.
- Spectrum Acquisition: Collect the IR spectrum of the sample.

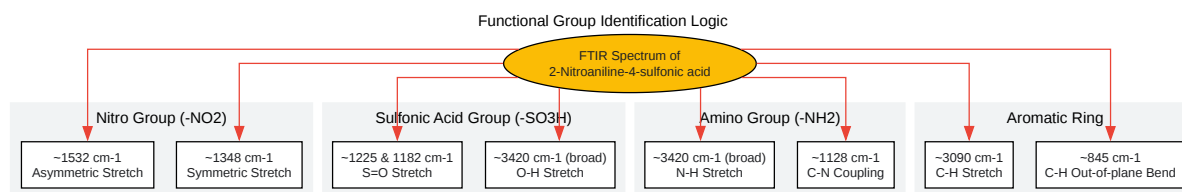
Data Interpretation

The obtained FTIR spectrum should be analyzed for the presence of the characteristic absorption bands outlined in the data presentation table. The presence of strong bands around 1532 cm^{-1} and 1348 cm^{-1} confirms the nitro group.[1] The broad absorption around 3420 cm^{-1} is indicative of the O-H stretching of the sulfonic acid group, likely overlapping with the N-H stretching of the amino group.[1] The strong absorptions at approximately 1225 cm^{-1} and 1182 cm^{-1} are characteristic of the S=O stretching in the sulfonic acid group.[1] Aromatic C-H stretching and bending vibrations will appear around 3090 cm^{-1} and 845 cm^{-1} , respectively.[1]

Mandatory Visualizations

Experimental Workflow for FTIR Analysis





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